
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone is a pyrroline.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, including compounds structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity (Hublikar et al., 2019).
Synthetic Methodologies
Ryabukhin et al. (2012) developed a method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. This method involved a three-component condensation, highlighting the versatility of pyrrolone compounds in synthetic chemistry (Ryabukhin et al., 2012).
Application in Heterocyclic Chemistry
Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including structures similar to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These compounds were formed through a domino condensation process, showcasing the compound's relevance in the creation of complex heterocyclic structures (Maity & Pramanik, 2013).
Pharmacological Potential
Ahmad et al. (2015) synthesized novel 2(3H) pyrrolone derivatives, which share a structural relationship with 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited antibacterial, antifungal, and antitubercular activities, suggesting the pharmacological potential of such compounds (Ahmad et al., 2015).
Photochemical Studies
Ihlefeld and Margaretha (1992) studied the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its derivatives, which are structurally related to the compound of interest. Their research provides insights into the photochemical properties of pyrrolone compounds (Ihlefeld & Margaretha, 1992).
Propiedades
Nombre del producto |
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone |
|---|---|
Fórmula molecular |
C16H27NO3 |
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
Clave InChI |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
SMILES canónico |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Sinónimos |
MT 21 MT-21 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



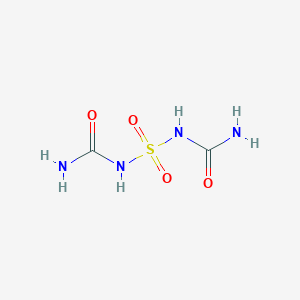

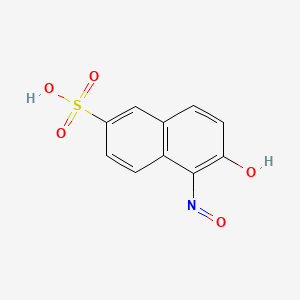
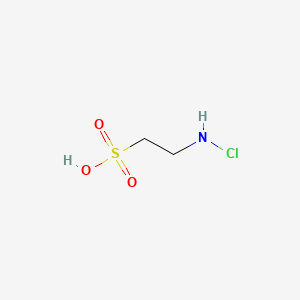
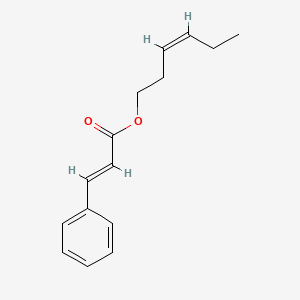

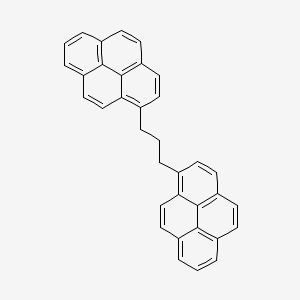
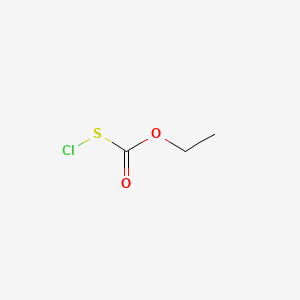
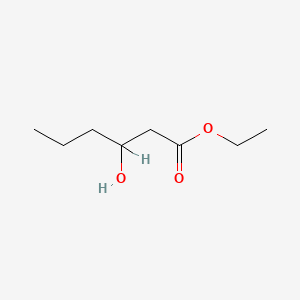




![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)